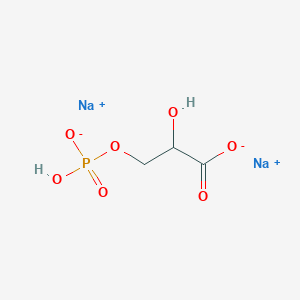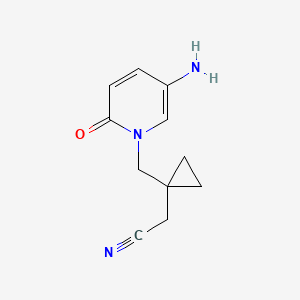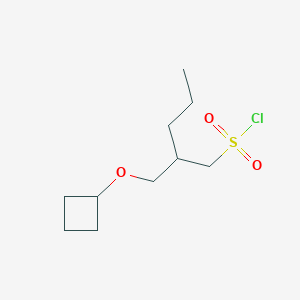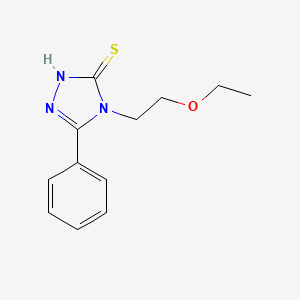
4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a phenyl group, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of phenylhydrazine with ethoxyethyl acrylate under acidic conditions to form the triazole core. Subsequent functionalization introduces the thiol group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the thiol group, resulting in a different functional group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers, hydroxylamines.
Substitution: Nitrophenyl derivatives, halogenated phenyl derivatives.
科学的研究の応用
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug delivery systems.
Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
類似化合物との比較
4-(2-Ethoxyethyl)-5-phenyl-1,2,4-triazole-3-thione
5-Phenyl-4H-1,2,4-triazole-3-thiol
4-(2-Ethoxyethyl)-5-phenyl-1,2,4-triazole-3-ol
Uniqueness: 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
InChIキー |
ZHORNVYHRPLEFJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C(=NNC1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


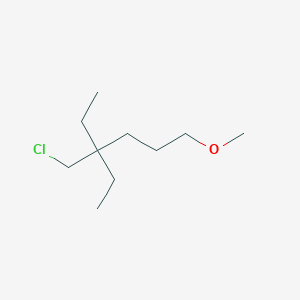
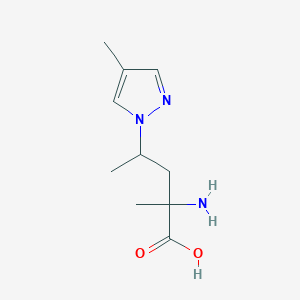
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
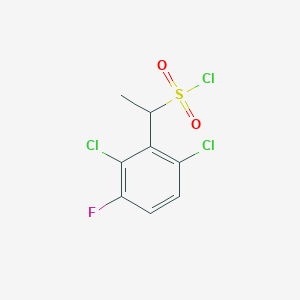
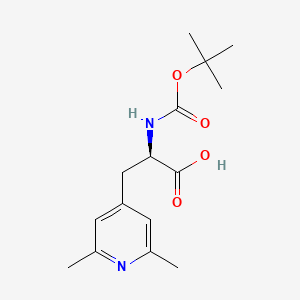
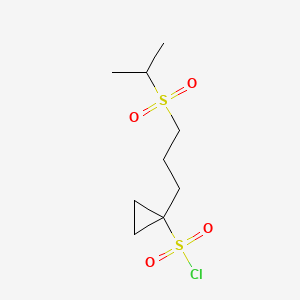
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)

